molecular formula C30H48O3 B1678880 Niloticin CAS No. 115404-57-4

Niloticin

Cat. No. B1678880
M. Wt: 456.7 g/mol
InChI Key: GKQMMZUXYRXFOH-SDQXWTQCSA-N
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Description

Niloticin is a tetracyclic triterpenoid compound . It has been found to have anti-viral, antioxidative, and mosquitocidal activities . It is also an osteoclastogenesis inhibitor . Niloticin can be used as a potential natural mosquitocide, showing strong larvicidal and pupicidal activities .


Molecular Structure Analysis

Niloticin has a molecular formula of C30H48O3 . It has been found to bind to myeloid differentiation protein 2 (MD-2) and acetylcholinesterase 1 (AChE1) of Aedes aegypti L .


Chemical Reactions Analysis

Niloticin inhibits osteoclastogenesis by blocking RANKL-RANK interaction and suppressing the AKT, MAPK, and NF-κB signaling pathways . It also shows anti-inflammatory activity by binding to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .


Physical And Chemical Properties Analysis

Niloticin has a molecular weight of 456.7 . It appears as a crystal and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anti-inflammatory Activity

Niloticin, an active compound isolated from Cortex phellodendri, exhibits significant anti-inflammatory activity. Its mechanism involves binding to myeloid differentiation protein 2 (MD-2), which mediates Toll-Like Receptor 4 (TLR4)-dependent inflammatory responses. Niloticin's binding to MD-2 antagonizes the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway. This leads to decreased levels of inflammatory cytokines like NO, IL-6, TNF-α, and IL-1β, as demonstrated through various methodologies including ELISA, RT-PCR, and western blotting (Chen et al., 2022).

Mosquito Larvicidal and Pupicidal Activity

Niloticin, a protolimonoid isolated from Limonia acidissima L., has been shown to be effective against the immature stages of the dengue vector Aedes aegypti L. The compound demonstrated significant larvicidal and pupicidal activities, with high mortality rates at low concentrations. Furthermore, niloticin exhibited ovicidal activity and caused growth disruption and morphological deformities in Aedes aegypti at sub-lethal concentrations (Reegan et al., 2014).

Acetylcholinesterase Inhibition in Mosquito Control

In silico molecular docking studies of niloticin with acetylcholinesterase 1 (AChE1) of Aedes aegypti L. revealed its potential as an effective AChE1 inhibitor. This mechanism is crucial in mosquito control programs, as AChE is a major target for synthetic mosquitocides. Niloticin showed higher binding affinities and energy values than commercial chemical larvicides, suggesting its use as an alternative, natural compound for mosquito control (Reegan et al., 2016).

Stereostucture and Biogenesis in Plants

Research on niloticin's stereostructure was conducted to understand its biogenesis in plants, particularly in Phellodendron chinense SCHNEID. Spectroscopic and X-ray crystal structure analyses were employed to determine niloticin's stereostructure, and its biogenetic pathway in P. chinense was proposed based on the isolation of compounds in different oxidation states (Rong-hui et al., 1990).

properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-IWPAKXEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921731
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

CAS RN

115404-57-4
Record name Niloticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
AD Reegan, MR Gandhi, MG Paulraj, K Balakrishna… - Acta tropica, 2014 - Elsevier
… activity of fractions and a compound niloticin from the hexane extract of Limonia … niloticin recorded strong larvicidal and pupicidal activities. The 2 ppm concentration of niloticin …
Number of citations: 51 www.sciencedirect.com
H Xu, Y Jia, J Li, X Huang, L Jiang, T Xiang… - Biomedicine & …, 2022 - Elsevier
… Niloticin appears to have anti-respiratory syncytial virus [20], antioxidative [21], … of niloticin on osteoclastogenesis remains unknown. This study documents the inhibitory effect of niloticin …
Number of citations: 7 www.sciencedirect.com
G Chen, C Liu, M Zhang, X Wang… - International Journal of …, 2022 - journals.sagepub.com
… Thus, the aim of this study was to evaluate the drug potential of niloticin and investigate the … that niloticin has therapeutic potential and lay the foundation for the development of niloticin …
Number of citations: 4 journals.sagepub.com
AD Reegan, A Stalin, MG Paulraj, K Balakrishna… - Medicinal Chemistry …, 2016 - Springer
… In a study, we had reported niloticin (C 30 H 48 O 3 ) from the plant Limonia … of niloticin (−8.4 kcal/mol) were found to be significantly higher than temephos (−4.75 kcal/mol). Both niloticin …
Number of citations: 19 link.springer.com
R Su, M Kim, H Kawaguchi, T YAMAMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
Three tirucallane-type triterpenoids, niloticin, phellochin and … niloticin was determined based on spectroscopic and X-ray crystal structure analyses. Furthermore, a derivative of niloticin …
Number of citations: 36 www.jstage.jst.go.jp
A Lata, A Kumar, M Pal, HK Yadav, NK Nair - National Academy Science …, 2023 - Springer
This study presents the development and validation of a high-performance thin layer chromatography (HPTLC) method for quantification of quercetin, stigmasterol, psoralen and niloticin …
Number of citations: 1 link.springer.com
K Kishi, K Yoshikawa, S Arihara - Phytochemistry, 1992 - Elsevier
Two novel limonoids, named kihadalactone A and B, have been isolated from the fresh fruits of Phellodendron amurense, along with seven tirucallanes triterpenoids, niloticin, …
Number of citations: 45 www.sciencedirect.com
H ITOKAWA, E KISHI, H MORITA… - Chemical and …, 1992 - jstage.jst.go.jp
… Conversion of Niloticin to Dihydroniloticin A methanol solution of niloticin (5 mg) was treated with an excess of sodium borohydride. After workup in the usual way, the product was …
Number of citations: 183 www.jstage.jst.go.jp
CO Esimone, G Eck, TN Duong… - Die Pharmazie-An …, 2008 - ingentaconnect.com
… Therefore, dammarenolic acid, aglaiol and niloticin demonstrate potent anti-RSV activity that should be explored further in the current search for anti-RSV therapeutic agents. …
Number of citations: 35 www.ingentaconnect.com
AD Reegan, MR Gandhi, MG Paulraj, K Balakrishna… - Acta Tropica, 2014 - infona.pl
Erratum to “Effect of niloticin, a protolimonoid isolated from Limonia acidissima L. (Rutaceae) on the immature stages of dengue vector Aedes aegypti L. (Diptera: Culicidae)” [Acta Trop …
Number of citations: 1 www.infona.pl

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